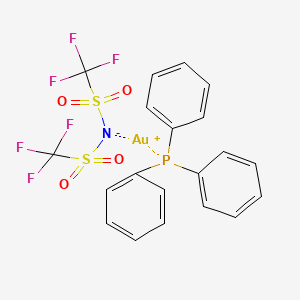
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: is an organometallic compound that combines gold with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane typically involves the reaction of gold(1+) salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is often produced in high purity forms, including submicron and nanopowder forms .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The triphenylphosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of gold, while substitution reactions can produce various gold-phosphine complexes .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination .
Medicine: The compound’s unique properties make it a candidate for use in targeted drug delivery systems and as a therapeutic agent in oncology .
Industry: In industry, this compound is used in the production of electronic materials, including conductive inks and coatings .
Mécanisme D'action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)triphenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The gold center can coordinate with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment .
Comparaison Avec Des Composés Similaires
- Triphenylphosphinegold(I) chloride
- Triphenylphosphinegold(I) cyanide
- Triphenylphosphinegold(I) acetate
Comparison: Compared to these similar compounds, bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane exhibits unique properties due to the presence of the bis(trifluoromethylsulfonyl)azanide ligand. This ligand enhances the compound’s stability and reactivity, making it more effective in catalytic and medicinal applications .
Propriétés
Formule moléculaire |
C20H15AuF6NO4PS2 |
|---|---|
Poids moléculaire |
739.4 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |
Clé InChI |
GJWZOHAPYGHXHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
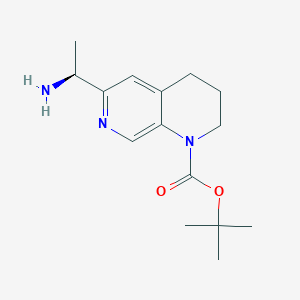

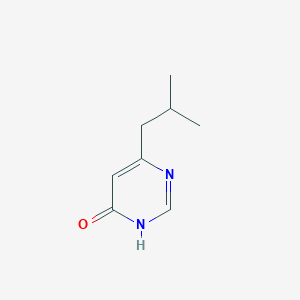

![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

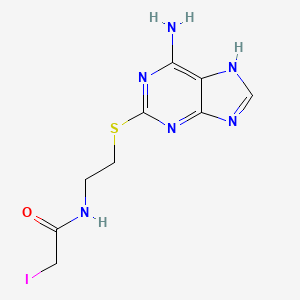
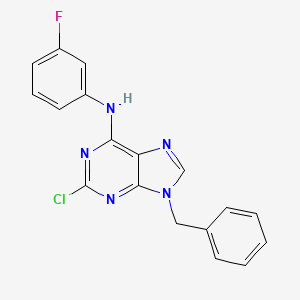
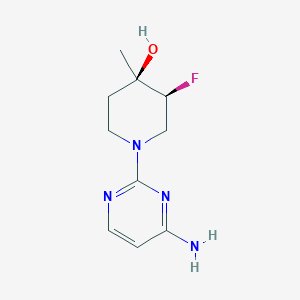

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)

